molecular formula C20H17N3O5 B7682618 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Katalognummer B7682618
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: QININKBFMYQTSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Wirkmechanismus

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a selective agonist of mGluR7, a subtype of metabotropic glutamate receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to have a modulatory effect on neurotransmitter release, including the inhibition of glutamate release. This mechanism is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have anti-inflammatory effects, suggesting its potential as a treatment for neuroinflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for the specific modulation of this receptor subtype. In addition, the compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the lack of human clinical data means that the potential therapeutic applications of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans. In addition, there is a need for further research on the mechanisms of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, including its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more soluble analogs of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide may improve its usefulness as a research tool and potential therapeutic agent.

Synthesemethoden

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves several steps, including the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 2-amino-5-acetylfuran, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained by the reaction of the acetylated intermediate with 1,3-benzodioxole-5-carboxylic acid chloride. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.

Eigenschaften

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-11(24)14-7-17-18(28-10-27-17)8-16(14)22-19(25)9-23-12(2)21-15-6-4-3-5-13(15)20(23)26/h3-8H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QININKBFMYQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.